molecular formula C54H70N10O15S2 B12321208 Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2

Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2

Cat. No.: B12321208
M. Wt: 1163.3 g/mol
InChI Key: WHQYTLSEJRKUQZ-UHFFFAOYSA-N
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Description

Contextualization within Peptide Chemistry and Biology

Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic octapeptide, a molecule consisting of eight amino acids linked in a specific sequence. The "Boc" prefix indicates the presence of a tert-butyloxycarbonyl protecting group at the N-terminus of the aspartic acid residue. This protecting group is crucial in synthetic peptide chemistry, preventing unwanted side reactions during the step-by-step assembly of the peptide chain. The "-NH2" at the C-terminus signifies that the terminal carboxyl group of phenylalanine is amidated.

In the broader context of biology, this peptide is of interest due to its structural similarity to endogenous signaling molecules. Peptides play vital roles in the body, acting as hormones, neurotransmitters, and modulators of various physiological processes. The specific sequence of amino acids in this compound gives it the potential to interact with biological receptors, making it a valuable tool for research purposes.

Derivation and Relationship to Cholecystokinin (B1591339) Peptides

The primary significance of this compound lies in its close relationship to the cholecystokinin (CCK) family of peptide hormones. selleckchem.commedchemexpress.comglpbio.com CCK is a crucial hormone secreted by enteroendocrine cells in the intestine in response to ingested nutrients. nih.gov It plays a key role in various digestive processes.

This compound is structurally analogous to the C-terminal octapeptide of cholecystokinin, commonly known as CCK-8. The amino acid sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is identical to that of desulfated CCK-8. nih.gov The key difference between this synthetic peptide and the biologically active form of CCK-8 is the absence of a sulfate (B86663) group on the tyrosine residue. In its natural, active form, the tyrosine in CCK-8 is sulfated (Tyr(SO3H)). nih.gov This sulfation is a critical post-translational modification that significantly influences its biological activity and receptor binding affinity. nih.gov

Due to its structural identity to the desulfated form of CCK-8, this compound serves as a synthetic precursor or a non-sulfated analog in research settings. selleckchem.commedchemexpress.comglpbio.compeptide.com It is often referred to as Boc-Cholecystokinin Octapeptide (desulfated). peptide.comcohesionbio.com This compound allows researchers to study the synthesis of CCK-8 and to investigate the specific role of the sulfate group in the biological actions of CCK. By comparing the effects of the sulfated and desulfated forms, scientists can elucidate the structural requirements for receptor binding and activation.

The use of the Boc protecting group facilitates its application in solid-phase peptide synthesis, a common method for producing peptides for research. This makes this compound a readily available and stable starting material for various experimental designs.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 25687-34-7 peptide.comcohesionbio.comchangchem.com
Molecular Formula C54H70N10O15S2 cohesionbio.com
Molecular Weight 1163.32 g/mol cohesionbio.com
Sequence This compound peptide.comadvancedchemtech.commotifbiotech.com
Synonyms Boc-Cholecystokinin Octapeptide (desulfated), desulfated benzyloxycarbonyl cholecystokinin (26-33) peptide.com

Table 2: Amino Acid Sequence

Position Amino Acid
1 Aspartic Acid (Asp)
2 Tyrosine (Tyr)
3 Methionine (Met)
4 Glycine (Gly)
5 Tryptophan (Trp)
6 Methionine (Met)
7 Aspartic Acid (Asp)
8 Phenylalanine (Phe)

Properties

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H70N10O15S2/c1-54(2,3)79-53(78)64-42(27-45(69)70)52(77)62-39(24-31-15-17-33(65)18-16-31)49(74)59-36(19-21-80-4)47(72)57-29-43(66)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(75)60-37(20-22-81-5)48(73)63-41(26-44(67)68)51(76)61-38(46(55)71)23-30-11-7-6-8-12-30/h6-18,28,36-42,56,65H,19-27,29H2,1-5H3,(H2,55,71)(H,57,72)(H,58,66)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,73)(H,64,78)(H,67,68)(H,69,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQYTLSEJRKUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H70N10O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1163.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS, a cornerstone of modern peptide chemistry, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. wpmucdn.com This methodology simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound peptide. wpmucdn.com The synthesis of this specific octapeptide can be accomplished using two major orthogonal protection strategies: the Boc/Bzl strategy or the Fmoc/tBu strategy.

The choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies dictates the reagents used for deprotection and cleavage and the types of protecting groups required for the amino acid side chains. researchgate.netembrapa.br

Boc/Bzl Strategy : This classic approach is well-suited for synthesizing the target peptide, as the final N-terminal group is Boc. nih.gov The synthesis would commence on a benzhydrylamine-type resin (e.g., MBHA) to yield the C-terminal amide upon cleavage. capes.gov.br Each amino acid is introduced with its α-amino group protected by the acid-labile Boc group. After each coupling step, the Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). ub.edu The side chains of trifunctional amino acids are protected with groups that are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the final step. nih.govcapes.gov.br

Fmoc/tBu Strategy : This is currently the more widely used method in SPPS due to its use of milder deprotection conditions. embrapa.briris-biotech.de For the target peptide, synthesis would begin on a Rink Amide resin, which also yields a C-terminal amide. researchgate.net The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which is removed using a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wpmucdn.comiris-biotech.de The amino acid side chains are protected by groups that are stable to piperidine but are cleaved by TFA. iris-biotech.de To obtain the final N-terminally Boc-protected peptide using this strategy, the full 8-amino acid sequence is first assembled. The final Fmoc group is then removed from the N-terminal aspartic acid, and the resulting free amine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to install the terminal Boc group before the final cleavage from the resin. acs.org

The selection between these strategies depends on the specific requirements of the synthesis, including the scale and the presence of any modifications sensitive to the respective deprotection reagents.

Protecting groups are essential to prevent undesirable side reactions at reactive functionalities on the amino acid side chains and at the α-amino group during peptide bond formation. nih.govbiosynth.com The choice of protecting groups must be orthogonal, meaning that the side-chain protecting groups remain intact during the repeated cleavage of the temporary α-amino protecting group (Boc or Fmoc). iris-biotech.debiosynth.com

For the synthesis of Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, the following side-chain protection schemes are typical:

Amino AcidSide Chain Functional GroupTypical Protecting Group (Boc/Bzl Strategy)Typical Protecting Group (Fmoc/tBu Strategy)
Asp (Aspartic Acid) CarboxylBenzyl ester (OBzl), Cyclohexyl ester (OcHex) creative-peptides.comtert-Butyl ester (OtBu) iris-biotech.decreative-peptides.com
Tyr (Tyrosine) Phenolic Hydroxyl2-Bromobenzyloxycarbonyl (BrZ), Benzyl ether (Bzl) creative-peptides.comtert-Butyl ether (tBu) iris-biotech.decreative-peptides.com
Met (Methionine) ThioetherNone (prone to oxidation) or Sulfoxide (B87167) (Met(O)) peptide.comNone (prone to oxidation)
Gly (Glycine) NoneNoneNone
Trp (Tryptophan) Indole (B1671886)Formyl (For) peptide.comtert-Butyloxycarbonyl (Boc) peptide.com
Phe (Phenylalanine) NoneNoneNone

Aspartic Acid (Asp) : Protection of the side-chain carboxyl group is critical to prevent its participation in amide bond formation. creative-peptides.com Aspartimide formation, a common side reaction, is a risk that needs to be managed, particularly in sequences with adjacent glycine, serine, or asparagine residues. researchgate.net

Tyrosine (Tyr) : The hydroxyl group is protected to prevent O-acylation during coupling steps. peptide.com

Methionine (Met) : Methionine is often used without a protecting group, but its thioether side chain is susceptible to oxidation to the sulfoxide during synthesis and cleavage. peptide.com This oxidation can sometimes be reversed post-cleavage or prevented by the addition of scavengers. peptide.com

Tryptophan (Trp) : The indole ring of tryptophan is highly susceptible to modification by electrophiles, especially the carbocations generated during acid-mediated deprotection and cleavage steps. peptide.com Therefore, its side chain is almost always protected. In the Boc strategy, the formyl group is commonly used, while in the Fmoc strategy, a Boc group on the indole nitrogen provides robust protection. peptide.com

The formation of the peptide (amide) bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain requires activation of the carboxyl group. This is achieved using coupling reagents. bachem.com An ideal coupling process should be fast, efficient, and minimize racemization of the chiral amino acids. bachem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators. bachem.compeptide.com They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization and improve reaction rates. peptide.comresearchgate.net A drawback of DCC is the formation of a poorly soluble dicyclohexylurea (DCU) byproduct. peptide.com

Aminium/Uronium and Phosphonium Salts : Reagents such as HBTU, TBTU, HATU, and PyBOP are highly efficient and widely used due to their high reactivity and the low levels of racemization they induce, especially when a base like N,N-diisopropylethylamine (DIPEA) is present. embrapa.brbachem.compeptide.com These reagents come pre-activated with a HOBt or HOAt moiety. bachem.com

Table of Common Coupling Reagents

Reagent Class Example(s) Key Characteristics
Carbodiimides DCC, DIC Cost-effective; often used with additives (HOBt, Oxyma) to reduce racemization. bachem.compeptide.com
Aminium/Uronium Salts HBTU, TBTU, HATU Fast reaction times, high yields, low racemization; most common choice for automated SPPS. bachem.compeptide.com

| Phosphonium Salts | PyBOP, PyAOP | Very efficient, particularly for sterically hindered couplings. embrapa.brpeptide.com |

Coupling reactions are typically carried out in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) at room temperature. The completion of the reaction is monitored using qualitative tests like the Kaiser test for the presence of free primary amines.

The final step in SPPS is the cleavage of the completed peptide from the solid support, which is performed concurrently with the removal of all side-chain protecting groups. thermofisher.com The choice of cleavage reagent is dictated by the synthetic strategy employed.

Boc/Bzl Strategy Cleavage : The standard method involves treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF). nih.govcapes.gov.br This procedure requires specialized, HF-resistant laboratory equipment due to the highly corrosive and toxic nature of HF. nih.govsigmaaldrich.com Alternatives like trifluoromethanesulfonic acid (TFMSA) can also be used. capes.gov.br

Fmoc/tBu Strategy Cleavage : Cleavage is achieved using a milder, yet still strong, acid cocktail based on TFA. mdpi.comnih.gov A typical cleavage cocktail consists of 95% TFA, with the remaining 5% comprising a mixture of scavengers. iris-biotech.de

The Role of Scavengers : During acid-mediated cleavage, protecting groups are released as reactive carbocations (e.g., tert-butyl cation). thermofisher.com These electrophiles can irreversibly modify nucleophilic amino acid side chains, particularly tryptophan, methionine, and tyrosine. peptide.comthermofisher.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.

Table of Common Scavengers and Their Targets

Scavenger Target Residue(s) Protected
Water Helps suppress t-butylation of Tryptophan.
Triisopropylsilane (TIS) Reduces trityl and other protecting groups, prevents oxidation. thermofisher.com
Ethanedithiol (EDT) Protects against reattachment of trityl groups and scavenges other cations.

| Thioanisole | Protects Tryptophan and reduces any methionine sulfoxide that may have formed. |

After cleavage, the crude peptide is typically precipitated from the acidic solution by adding cold diethyl ether, collected by centrifugation, and washed to remove residual scavengers and cleaved protecting groups. acs.org

The crude peptide obtained after cleavage and precipitation is a mixture containing the desired product along with various impurities, such as deletion sequences (where one or more amino acids are missing) and peptides modified during cleavage. nih.gov Therefore, a robust purification step is essential to isolate the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the most powerful and widely used technique for peptide purification. biotage.compolypeptide.com Separation is based on the differential partitioning of the peptide molecules between a nonpolar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase. nih.gov A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solvent (water) is used to elute the peptides from the column, with more hydrophobic peptides being retained longer. nih.gov A small amount of TFA (0.1%) is usually added to both mobile phases to improve peak shape and resolution by acting as an ion-pairing agent. mdpi.com

Other Chromatographic Methods : For very complex mixtures or large-scale purifications, other methods may be used as a preliminary "capturing" step before final RP-HPLC polishing. polypeptide.com These can include:

Ion-Exchange Chromatography (IEC) : Separates peptides based on their net charge. polypeptide.com

Size-Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic volume. polypeptide.com

Following purification, the fractions containing the pure peptide are pooled, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a fluffy, white powder. mdpi.com The purity of the final peptide is confirmed using analytical RP-HPLC and its identity is verified by mass spectrometry.

Enzymatic Peptide Synthesis Methods

While chemical synthesis is dominant, enzymatic methods offer an alternative approach to forming peptide bonds. wikipedia.org This strategy leverages the catalytic power of enzymes, typically proteases, operating in reverse or under kinetically controlled conditions to form amide bonds instead of hydrolyzing them.

The primary advantages of enzymatic synthesis include:

High Stereospecificity : Enzymes exclusively incorporate L-amino acids, eliminating the risk of racemization.

Mild Reaction Conditions : Reactions are conducted in aqueous or mixed aqueous-organic systems at neutral pH and ambient temperature, which preserves sensitive functional groups.

However, the application of enzymatic synthesis for a complex peptide like this compound faces challenges. A fully stepwise enzymatic synthesis is generally not feasible. A more practical approach would involve a chemo-enzymatic strategy, where chemically synthesized protected peptide fragments are joined together (ligated) using a specific protease. For example, enzymes like thermolysin or papain could potentially be used to couple smaller fragments of the CCK-8 sequence. acs.org

Research into enzymes like tryptophan synthase has focused on the biosynthesis of tryptophan itself, but the direct use of such enzymes for incorporation into a peptide chain via enzymatic peptide synthesis is not a standard method. nih.gov The main limitations remain the substrate specificity of available enzymes and the potential for the enzyme to hydrolyze the newly formed product. wikipedia.org Therefore, for a modified peptide like the subject of this article, enzymatic methods are currently less practical than well-established solid-phase chemical synthesis.

Protease-Catalyzed Peptide Bond Formation

The enzymatic synthesis of peptide bonds has been successfully applied to fragments of CCK-8, offering an alternative to traditional chemical coupling methods. researchgate.net This approach, often conducted in organic media with low water content, leverages the catalytic activity of proteases to form specific peptide linkages. nih.govabcam.com By controlling reaction parameters such as the choice of enzyme, support medium, and substrate derivatives, specific fragments of the CCK-8 backbone can be constructed efficiently. nih.govabcam.com For instance, the synthesis of CCK-5 (H-Gly-Trp-Met-Asp-Phe-NH₂) has been achieved entirely through enzymatic steps, demonstrating the viability of this strategy for producing complex peptide fragments. nih.gov

Specific Enzyme Applications (e.g., α-Chymotrypsin, Papain)

Several proteases have demonstrated utility in the synthesis of CCK-8 fragments. α-Chymotrypsin and papain are notable examples, often immobilized on solid supports like Celite to enhance their stability and reusability in organic solvents. nih.govabcam.com

α-Chymotrypsin: This enzyme has been effectively used for coupling various di- and tripeptide fragments of CCK-8. nih.govnih.gov For example, it catalyzed the coupling of Z-Gly-Trp-OCam and Met-OEt to produce the tripeptide Z-Gly-Trp-Met-OEt, a key fragment of CCK-8. nih.gov In a low-water environment using acetonitrile (B52724) as the medium, this reaction achieved a yield of 81%. nih.gov The enzyme has also been used in the final condensation step to form the protected pentapeptide, PhAc-Gly-Trp-Met-Asp-Phe-NH₂, from PhAc-Gly-Trp-Met-OCam and H-Asp(OMe)-Phe-NH₂. nih.gov

Papain: Immobilized papain has been used to synthesize the dipeptide fragment PhAc-Gly-Trp-OMe by coupling PhAc-glycine carboxamidomethyl ester (OCam) and H-Trp-OMe in buffered ethyl acetate (B1210297). nih.gov

The selection of the enzyme, protecting groups, and reaction medium is crucial for optimizing the synthesis of each specific peptide bond within the CCK-8 sequence. abcam.com

EnzymeFragment SynthesizedAcyl DonorNucleophileYieldReference
α-Chymotrypsin Z-Gly-Trp-Met-OEtZ-Gly-Trp-OCamMet-OEt81% nih.gov
Papain PhAc-Gly-Trp-OMePhAc-Gly-OCamH-Trp-OMe- nih.gov
α-Chymotrypsin PhAc-Gly-Trp-Met-Asp-Phe-NH₂PhAc-Gly-Trp-Met-OCamH-Asp(OMe)-Phe-NH₂- nih.gov

Post-Synthetic Modifications and Analog Generation

Post-synthetic modifications are crucial for introducing structural diversity and modulating the function of the parent peptide. These alterations can enhance stability, receptor selectivity, and potency.

Tyrosine Sulfation and its Chemical Control

The sulfation of the tyrosine residue (Tyr²⁷ in the full CCK sequence) is a critical post-translational modification essential for high-affinity binding to the CCK-A receptor. nih.govnih.gov The synthesis of sulfated peptides is technically challenging because the tyrosine-O-sulfate ester is unstable under the acidic conditions often used for deprotection in solid-phase peptide synthesis (SPPS). nih.govnih.gov

To overcome this, sulfation is typically performed as one of the final steps. A common method involves treating the purified, fully deprotected peptide with a pyridine-SO₃ complex. However, this can lead to side reactions and purification challenges. An alternative strategy involves incorporating a protected, fluorosulfated tyrosine derivative (Fmoc-Tyr(SO₂F)-OH) during Fmoc-based SPPS. After cleavage from the resin, the fluorosulfate (B1228806) group is converted to the stable sulfate (B86663) ester under basic conditions, such as with ethylene (B1197577) glycol, providing the desired sulfotyrosine peptide in high yield. The presence of multiple acidic groups in a peptide can increase the lability of the sulfate group, necessitating careful avoidance of prolonged acid treatments during synthesis and purification.

Stereochemical Modifications (e.g., D-Amino Acid Substitutions)

Introducing D-amino acids in place of their natural L-counterparts is a widely used strategy to increase the metabolic stability of peptides by making them resistant to degradation by proteases. In analogs of CCK-heptapeptide, substitutions of Gly⁴, Trp⁵, and Met⁶ with their D-enantiomers have been explored. While these specific modifications resulted in analogs that were less potent than the parent compound, the D-Ala⁴ replacement yielded a peptide with a prolonged duration of action, demonstrating that stereochemical changes can significantly alter pharmacokinetic properties. The synthesis of analogs with one or more D-amino acid substitutions is often accomplished using solid-phase techniques.

N-Terminal and C-Terminal Derivatizations

Modifications at the N- and C-termini of the CCK-8 sequence are common strategies for creating analogs with altered properties. The subject compound, with its N-terminal Boc group, is itself an example of such a modification, which protects the peptide from degradation by aminopeptidases. nih.gov

N-Terminal Modifications:

Acylation/Acetylation: The N-terminus can be modified by adding groups like acetyl or other acyl chains, which can influence stability and activity.

Propionyl Group: A propionyl group has been used to protect CCK-8 from aminopeptidases, significantly increasing its apparent affinity in binding assays. nih.gov

Chelating Groups: For imaging applications, chelating moieties such as DTPA-Glu can be covalently attached to the peptide, often via a lysine (B10760008) side chain introduced into the sequence.

Avidin (B1170675) Conjugation: CCK-8 has been covalently linked to avidin at its N-terminus using heterobifunctional crosslinkers like SPDP for targeted delivery applications. researchgate.net

C-Terminal Modifications:

Amide: The native peptide features a C-terminal phenylalanine-amide (Phe-NH₂), which is crucial for its biological activity.

Ester/Amide Analogs: The C-terminal Phe-NH₂ has been replaced with phenylethyl ester or phenylethylamide groups to create CCK antagonists. These modifications can significantly affect the metabolic stability and potency of the resulting analog. For instance, the phenylethylamide analog (JMV167) was found to be more potent in vivo than its phenylethyl ester counterpart (JMV179), likely due to a slower rate of catabolism.

Introduction of Non-Canonical Amino Acids for Enhanced Stability and Function

Replacing canonical amino acids with non-natural variants can confer enhanced stability against enzymatic degradation and fine-tune biological activity.

Methoxinine (Mox): The methionine residues at positions 3 and 6 are susceptible to oxidation. Replacing them with methoxinine, an isosteric analog, has been explored. The synthesis of [Mox³]-CCK-8, [Mox⁶]-CCK-8, and [Mox³, Mox⁶]-CCK-8 has been reported. nih.gov Biological testing revealed that these substitutions resulted in a decrease in potency compared to the native CCK-8, indicating the importance of the sulfur atom in the methionine side chains for full activity. nih.gov

AnalogRelative Potency (Gallbladder Contraction)Relative Potency (Pancreatic Secretion)Reference
CCK-8 100%100% nih.gov
[Mox³]-CCK-8 95%52% nih.gov
[Mox⁶]-CCK-8 5%27% nih.gov
[Mox³, Mox⁶]-CCK-8 2%19% nih.gov

Norleucine (Nle): Norleucine, another isostere of methionine, has been substituted at positions 3 and/or 6 to create analogs with enhanced stability against oxidation. These substitutions are a common strategy in the development of more robust CCK analogs.

Proline: While specific proline scan data for Boc-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ is not detailed in the provided sources, proline substitution is a general method used in peptide chemistry to introduce conformational constraints. nih.gov Due to its rigid pyrrolidine (B122466) ring, inserting proline can break or induce turns in helical structures, significantly altering the peptide's three-dimensional shape and, consequently, its interaction with receptors. nih.gov

N-Methylated Amino Acids: N-methylation of the peptide backbone amide bonds can increase proteolytic resistance and improve membrane permeability. A series of N-methylated analogs of an Ac-[Nle²⁸,³¹]CCK(26-33) analog were synthesized. nih.gov N-methylation of internal residues, such as Trp³⁰ or Nle³¹, led to a tenfold decrease in potency. nih.gov In contrast, methylation of the Gly²⁹ residue (as Sarcosine) resulted in an analog with increased selectivity for gallbladder receptors, highlighting how site-specific N-methylation can be used to modulate receptor selectivity. nih.gov

Chelation Strategies for Radiometal Conjugation (e.g., DOTA, AAZTA, DTPA)

For applications in nuclear medicine, such as in vivo imaging and radionuclide therapy, peptides like CCK-8 are often labeled with radiometals. This is achieved by covalently attaching a bifunctional chelator to the peptide. The chelator securely holds the radiometal, while the peptide guides the resulting radiopharmaceutical to its biological target, in this case, the cholecystokinin-2 (CCK2) receptor. The general synthetic strategy involves the deprotection of the N-terminal Boc group of this compound to expose the primary amine, which then serves as a reactive site for conjugation with an activated form of the chelator. The most commonly employed chelators for this purpose are DOTA, DTPA, and more recently, AAZTA.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used for its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (B102479) (¹¹¹In). nih.govnih.gov The conjugation of DOTA to a peptide, following the removal of the Boc group, is typically performed in solution. An activated form of DOTA, such as a DOTA-NHS ester (N-hydroxysuccinimide ester), is reacted with the deprotected peptide's N-terminal amine under mildly basic conditions. lookchem.com The resulting DOTA-peptide conjugate can then be purified and subsequently radiolabeled. The radiolabeling with trivalent radiometals like ⁶⁸Ga, ¹¹¹In, or ¹⁷⁷Lu often requires heating (typically between 80-100°C) in a buffered solution (e.g., acetate or HEPES buffer) to ensure efficient incorporation of the radiometal into the DOTA cage. nih.govnih.gov

DTPA (diethylenetriaminepentaacetic acid) is an acyclic chelator that has also been extensively used for radiolabeling peptides, particularly with ¹¹¹In. nih.gov The conjugation of DTPA to the deprotected CCK-8 peptide is often achieved using cyclic DTPA anhydride (B1165640). This anhydride reacts with the N-terminal amine of the peptide in a buffered solution (e.g., bicarbonate buffer at pH 8.2) to form a stable amide bond. nih.gov A key advantage of DTPA is that its complexes with some radiometals, such as ¹¹¹In, can be formed at room temperature, which is beneficial for heat-sensitive peptides. unm.edu However, DTPA complexes with certain therapeutic radiometals like ⁹⁰Y or ¹⁷⁷Lu may exhibit lower in vivo stability compared to their DOTA counterparts. nih.gov

AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) is a more recently developed chelator that combines features of both cyclic and acyclic chelators. nih.gov This heptadentate chelator has shown promise for the rapid and efficient chelation of radiometals like ⁶⁸Ga and ⁴⁴Sc under mild conditions, often at room temperature. nih.govnih.gov For conjugation to peptides, bifunctional derivatives of AAZTA, such as those containing an isothiocyanate (-NCS) or a squaric acid ester group, are used. researchgate.net These activated groups react with the N-terminal amine of the deprotected peptide to form a stable thiourea (B124793) or amide linkage, respectively. The ability to radiolabel at room temperature with high efficiency makes AAZTA an attractive alternative to DOTA for certain applications. nih.govresearchgate.net

The choice of chelator can influence the pharmacokinetic properties of the resulting radiolabeled peptide. Research on related minigastrin and CCK-8 analogs provides insight into the outcomes of these different chelation strategies.

Table 1: Comparison of Chelation Strategies for CCK-8 and Related Analogs

ChelatorTypical Conjugation MethodCommon RadiometalsKey AdvantagesKey Disadvantages
DOTACoupling of DOTA-NHS ester to N-terminal amine⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰YHigh in vivo stability of radiometal complexes. nih.govRadiolabeling often requires heating. unm.edu
DTPAReaction with cyclic DTPA anhydride¹¹¹In, ⁹⁹ᵐTcRadiolabeling can often be done at room temperature. unm.eduLower in vivo stability with some therapeutic radiometals. nih.gov
AAZTACoupling of activated AAZTA (e.g., -NCS, -squaric acid)⁶⁸Ga, ⁴⁴Sc, ¹⁷⁷LuRapid radiolabeling at room temperature with high yields. nih.govnih.govLess established in clinical use compared to DOTA and DTPA.

Table 2: Radiolabeling and Purity Data for Chelator-Conjugated CCK-8 Analogs

Radiolabeled PeptideRadiolabeling ConditionsRadiochemical Purity (%)Reference
[¹¹¹In]In-DTPAGlu-G-CCK8Room temperature>95% nih.gov
[⁶⁸Ga]Ga-DOTA-MGS895°C, 15 min92.8 ± 0.6% nih.gov
[¹⁷⁷Lu]Lu-AAZTA-MGRoom temperature>98% researchgate.net
[⁶⁸Ga]Ga-AAZTA-MGRoom temperature>95% researchgate.net
[¹¹¹In]In-DOTA-sCCK8[Phe²(p-CH₂SO₃H),Nle³,⁶]Not specified>95% nih.gov

Conformational Analysis and Structural Characterization

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods provide experimental insights into the average conformational states of the peptide population in different environments.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides information on structural motifs such as alpha-helices, beta-sheets, turns, and random coils.

Studies on the closely related sulfated cholecystokinin (B1591339) octapeptide (CCK-8s) have utilized CD spectroscopy to characterize its structure. In aqueous solutions, the CD spectrum of CCK-8s displays a negative minimum around 202 nm and a weak positive maximum near 223 nm. nih.gov This spectral signature suggests a mixture of conformations, including statistical-coil and β-turn structures. nih.gov The positive band around 228-230 nm is characteristic of the tryptophan residue, and its sign can change based on the orientation of the indole (B1671886) side chain relative to the peptide backbone. nih.gov

When transferred to a membrane-mimicking environment, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a distinct conformational shift. The CD spectrum of CCK-8s in DPC micelles shows peaks at approximately 190 nm (negative), 199 nm (positive), 214 nm (negative), and 228 nm (positive). nih.gov This change indicates the adoption of a more ordered structure upon association with the micelle, with evidence pointing toward the presence of turn structures. nih.gov These findings are critical for understanding how the peptide might interact with cell membranes before binding to its receptor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides atomic-resolution data on peptide structure and dynamics. Through various experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign proton and other nuclei signals, measure distances between atoms (via Nuclear Overhauser Effects or NOEs), and determine torsion angles, ultimately leading to the calculation of a three-dimensional structure.

Furthermore, NMR has been instrumental in studying the interactions between CCK-8 and its receptors. By observing chemical shift perturbations and intermolecular NOEs upon titration of CCK-8 with receptor fragments, specific points of contact can be identified. For instance, studies on the CCK-8 complex with a portion of the CCK2 receptor identified interactions involving the Trp30 and Met31 residues of the peptide. researchgate.net

Computational Approaches for Conformational Modeling

Computational methods complement experimental data by providing dynamic models of peptide behavior and predicting interactions with biological targets.

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can predict the conformational changes and stable states of a peptide in various environments.

MD simulations have been applied to study CCK-8 and its receptor complexes. These simulations, often initiated using constraints derived from NMR data, can refine the structure of the peptide-receptor complex and reveal dynamic interactions. researchgate.net For example, extensive MD simulations of CCK-8 bound to the CCK2 receptor were carried out to understand the binding mode, which was found to differ from its association with the CCK1 receptor subtype. researchgate.net Other computational studies using Monte Carlo simulations on sulfated CCK-8 have shown that the peptide can be described by a set of six distinct conformational families, emphasizing a preference for folded conformers in an aqueous environment. nih.gov

When the experimental structure of a receptor is known, molecular docking can be used to predict the preferred binding orientation of a ligand, such as Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2. This computational method places the ligand into the binding site of the receptor in various orientations and scores them based on binding energy, helping to identify the most likely binding pose.

This approach is crucial for structure-based drug design. For CCK-8 and its analogues, docking studies are used to understand the specific interactions between the peptide's amino acid residues and the receptor's binding pocket. researchgate.net The results from these simulations can explain the binding specificity for different receptor subtypes (e.g., CCK1 vs. CCK2) and guide the design of new analogues with modified properties. researchgate.net For instance, docking results, combined with NMR and MD simulations, have suggested that CCK-8 interacts differently with the transmembrane helices of the CCK1 and CCK2 receptors. researchgate.net

Intramolecular Interactions and Structural Motifs

The most prominent structural motifs identified for CCK-8 analogues are β-turns and γ-turns. nih.gov These are types of folded structures that allow the peptide backbone to change direction. These turns are often stabilized by intramolecular hydrogen bonds, where a backbone carbonyl oxygen forms a hydrogen bond with a backbone amide proton of a nearby residue. The formation of such hydrogen bonds can shield the polar groups of the peptide backbone, which is a mechanism thought to facilitate the crossing of cell membranes. rsc.org

The ensemble of conformations for CCK-8 is a dynamic equilibrium between extended structures and more compact, folded structures containing these turns. The environment plays a key role in shifting this equilibrium. In aqueous solutions, the peptide is highly flexible, while in a nonpolar or membrane-like environment, it tends to adopt a more defined, folded conformation. nih.gov This folded structure, stabilized by intramolecular forces, is believed to be the bioactive conformation required for receptor binding and activation.

Data Tables

Table 1: Summary of Spectroscopic Findings for CCK-8 Analogues

Technique Environment Key Findings Inferred Structural Elements Reference
Circular Dichroism (CD) Aqueous Solution Negative minimum at ~202 nm, weak positive max at ~223 nm. Mixture of statistical-coil and β-turn conformers. nih.gov
Circular Dichroism (CD) DPC Micelles (Membrane Mimic) Conformational shift with peaks at ~190, 199, 214, and 228 nm. Adoption of a more ordered structure, presence of turns. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Solution Provided full chemical shift assignments and inter-proton distances. Revealed differences in backbone conformation compared to CCK-58. nih.govanaspec.com

| Nuclear Magnetic Resonance (NMR) | With Receptor Fragment | Showed chemical shift perturbations and intermolecular NOEs. | Identified specific ligand-receptor contact points (e.g., Trp30, Met31). | researchgate.net |

Table 2: Overview of Computational Modeling on CCK-8 Analogues

Method System Studied Key Insights Reference
Monte Carlo Simulation Sulfated CCK-8 in aqueous medium Described by six families of conformations; predominance of folded conformers. nih.gov
Molecular Dynamics (MD) CCK-8 bound to CCK2 receptor Refined the structure of the ligand-receptor complex and binding mode. researchgate.net

| Molecular Docking | CCK-8 with CCK receptor models | Predicted binding orientation and explained receptor subtype specificity. | researchgate.net |

Identification of Beta-Bend Structures

The presence of β-turns, which are crucial for the folding of many biologically active peptides, has been investigated in the cholecystokinin octapeptide sequence. A β-turn is a region of a polypeptide where the chain reverses its direction, a feature that facilitates a compact, globular structure. These turns are typically stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

While direct NMR studies on the Boc-protected octapeptide are not extensively available in the public domain, research on the closely related non-sulfated CCK fragment (CCK-27-33), which encompasses the same core sequence, provides significant insights. A proton NMR study of this fragment in both deuterated dimethyl sulfoxide (B87167) ((C2H3)2SO) and heavy water (2H2O) indicated the presence of a preferentially folded conformation. nih.gov This folded structure is characterized by a β-turn involving the sequence Gly-Trp-Met-Asp. nih.gov The formation of this turn is supported by a hydrogen bond between the carbonyl group of the Glycine residue and the amide proton of the Aspartic acid residue. nih.gov

Further computational energy calculations on CCK-8 have proposed different types of β-turns depending on the receptor selectivity context. For a conformation with high affinity for CCK-B receptors, a distorted β-III turn is suggested for the C-terminal Gly-Trp-Met-Asp fragment. nih.gov In contrast, a proposed model for the CCK-A receptor-bound conformation features a distinct β-II turn centered at the N-terminal Tyr-Met-Gly-Trp fragment. nih.gov

The type of β-turn can also be influenced by the amino acid sequence and protecting groups. For instance, the presence of a D-proline residue at the i+1 position is known to be effective in promoting the formation of a β-turn. nih.gov The Boc protecting group itself, while primarily for synthesis, can influence the local conformation and potentially the propensity for turn formation. nih.gov

Peptide Fragment Method Solvent Identified Turn Sequence Turn Type
CCK-27-33 (non-sulfated)1H NMR(C2H3)2SO, 2H2OGly-Trp-Met-Aspβ-turn
CCK-8 (computational)Energy CalculationsIn vacuoGly-Trp-Met-AspDistorted β-III (Proposed for CCK-B)
CCK-8 (computational)Energy CalculationsIn vacuoTyr-Met-Gly-Trpβ-II (Proposed for CCK-A)

Analysis of Aromatic Interactions and Their Influence on Conformation

The peptide this compound contains three aromatic residues: Tyrosine (Tyr), Tryptophan (Trp), and Phenylalanine (Phe). The non-covalent interactions between these aromatic side chains can play a significant role in stabilizing the peptide's folded conformation. These interactions can include π-π stacking, cation-π, and anion-π interactions.

In the context of the subject peptide, potential interactions include those between the aromatic rings of Tyr, Trp, and Phe. Furthermore, anion-π interactions between the negatively charged carboxylate groups of the two aspartic acid residues and the electron-rich aromatic rings are possible. A survey of the Protein Data Bank has shown that interactions between phenylalanine and aspartate or glutamate (B1630785) are reasonably common, with edgewise interactions being particularly stabilizing. nih.govacs.org Such an interaction between the C-terminal Phenylalanine and the adjacent Aspartic acid in this compound could influence the local conformation.

The specific geometry and energetic contribution of these aromatic interactions in the title compound would require detailed 2D NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine the through-space proximity of the aromatic protons.

Interacting Residues Type of Interaction Potential Influence on Conformation
Tyr, Trp, Pheπ-π stackingStabilization of folded structures
Met, TrpMethionine-aromaticStabilization and modulation of electronic properties
Asp, PheAnion-πStabilization of local conformation, particularly at the C-terminus

Impact of Solvent Environment on Peptide Conformation

The three-dimensional structure of a peptide is highly dependent on the solvent environment. Changes in solvent polarity can induce significant conformational shifts by altering the balance of intramolecular versus peptide-solvent hydrogen bonds.

Studies on Boc-protected cyclic tetrapeptides, which serve as models for β-turns, have shown that increasing solvent polarity can shift the conformational preference from a βII-turn to a βI-turn. rsc.orgnih.govrsc.orgresearchgate.net This change is often associated with the disruption of an intramolecular hydrogen bond that stabilizes the βII conformation in less polar solvents; in more polar solvents, hydrogen bonding to solvent molecules can stabilize the βI conformation instead. rsc.orgnih.govrsc.orgresearchgate.net

For the linear peptide this compound, it is expected that its conformation will also be sensitive to the solvent. In a non-polar environment, the peptide is more likely to adopt a folded conformation stabilized by intramolecular hydrogen bonds, such as those forming β-turns. In a polar, protic solvent like water, the peptide may adopt a more extended conformation as the polar solvent molecules compete for hydrogen bonding with the peptide backbone. The use of solvents like dimethyl sulfoxide (DMSO), as seen in studies of the unprotected CCK-8, can promote folded structures. nih.gov The solubility of the unprotected peptide is high in DMSO, while it can be prepared in a combination of solvents including DMSO, PEG300, Tween-80, and saline for in vitro use. chemscene.com

Solvent Type Expected Effect on Peptide Conformation Reasoning
Non-polar (e.g., Chloroform)Favors folded conformations (e.g., β-turns)Promotes intramolecular hydrogen bonding over peptide-solvent interactions.
Polar aprotic (e.g., DMSO)Can support folded conformationsCan accept hydrogen bonds, but is less competitive as a hydrogen bond donor than protic solvents.
Polar protic (e.g., Water)May favor more extended or flexible conformationsCompetes effectively for hydrogen bonds with the peptide backbone, potentially disrupting intramolecular bonds.

Conformational Stability in the Presence of Metal Ions

The presence of metal ions can significantly influence the conformation and stability of peptides. Peptides containing residues with potential metal-chelating side chains, such as the carboxylate groups of aspartic and glutamic acid, are particularly susceptible to these interactions. tmrjournals.comrsc.org The subject peptide, with two aspartic acid residues, has potential binding sites for metal ions.

The coordination of a metal ion can constrain the peptide backbone, leading to a more defined and stable structure. nih.gov This is a known mechanism for stabilizing tertiary structures in proteins. nih.gov The type of metal ion and its coordination preferences can dictate the resulting geometry of the peptide-metal complex. For instance, studies on peptide fragments of the human cationic antimicrobial protein LL-37 showed that Zn(II) and Mn(II) induced different changes in the secondary structure. nih.gov

Amino Acid Residue Functional Group Potential Metal Ion Interaction
Aspartic Acid (Asp)Carboxylate (-COOH)Chelation of metal ions (e.g., Ca²⁺, Zn²⁺, Mn²⁺, Ln³⁺)
Glutamic Acid (Glu) Carboxylate (-COOH)Chelation of metal ions (e.g., Ca²⁺, Zn²⁺, Mn²⁺, Ln³⁺)
N-terminal amino groupAmine (-NH2)Coordination with metal ions
C-terminal carboxyl group *Carboxyl (-COOH)Coordination with metal ions
Peptide backboneCarbonyl groups (C=O)Coordination with metal ions
Note: Glutamic acid and a C-terminal carboxyl group are listed for general context on peptide-metal interactions, though the title compound has a C-terminal amide.

Receptor Binding and Pharmacological Characterization in in Vitro Systems

Cholecystokinin (B1591339) Receptor Subtype Interactions

The CCK receptor system comprises two main subtypes: CCK1 and CCK2 receptors, the latter of which is also known as the gastrin receptor. nih.gov The affinity and selectivity of Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 for these subtypes are distinct and have been characterized through various in vitro binding assays.

The compound exhibits low binding affinity for CCK1 receptors. This is a direct consequence of the non-sulfated tyrosine residue in its sequence. atsbio.com Maximum biological activity and high-affinity binding to the CCK1 receptor require the C-terminal seven amino acids of the CCK sequence with the N-terminal tyrosyl residue being sulfated. nih.gov The non-sulfated form of CCK-8, which is structurally analogous to the peptide backbone of the subject compound, demonstrates a significantly reduced affinity for human CCK1 receptors, with a reported inhibition constant (Ki) of approximately 800 nM. atsbio.com This characteristic renders this compound selective for the CCK2 receptor subtype over the CCK1 subtype.

In contrast to its interaction with CCK1 receptors, the compound shows a moderate and selective affinity for CCK2/gastrin receptors. The CCK2 receptor binds both gastrin and CCK and is less discriminating between the sulfated and non-sulfated forms of its ligands. nih.gov The non-sulfated CCK-8 backbone has a reported Ki value of approximately 125 nM for human CCK2 receptors, indicating a moderate level of affinity. atsbio.com Furthermore, the presence of the N-terminal Boc group may enhance this binding affinity, as studies on related tetrapeptide fragments have shown that N-terminal blocking with groups like Boc can increase both binding affinity and biological activity. nih.gov

Binding Affinity of CCK-8 Analogues for Human CCK Receptors
LigandhCCK1 Affinity (Ki, nM)hCCK2 Affinity (Ki, nM)Reference
CCK-8 (sulfated)0.81.5 atsbio.com
CCK-8 (non-sulfated)800125 atsbio.com

The binding affinities of compounds like this compound are typically determined using competitive binding assays. nih.gov These in vitro experiments utilize cell membranes or transfected cell lines that stably express a specific receptor subtype, such as human CCK1 or CCK2 receptors expressed in HEK293 cells. atsbio.com In this method, a radiolabeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]CCK-8 or [³H]pCCK-8) is incubated with the receptor preparation. atsbio.comnih.gov The test compound is then added in increasing concentrations, causing it to compete with the radiolabeled ligand for the receptor's binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be converted to an inhibition constant (Ki) to provide a standardized measure of binding affinity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound influences its biological activity. These studies have identified key pharmacophoric regions and the effects of specific amino acid modifications.

The biological activity of both gastrin and CCK peptides is primarily conferred by the identical C-terminal tetrapeptide sequence: Trp-Met-Asp-Phe-NH2. nih.govnih.gov This motif is considered the essential pharmacophoric region critical for receptor affinity and activation. mdpi.com

Key features of this pharmacophore include:

Essential Residues : Detailed studies involving hundreds of tetrapeptide analogs have revealed that the Trp, Met, and Asp residues are essential for receptor binding. nih.gov

Activation Residue : The C-terminal Phenylalanine (Phe) residue is considered crucial for the activation of the receptor, and its removal can lead to compounds that act as antagonists. nih.govnih.gov

Terminal Amidation : The amidation of the C-terminal phenylalanine is another feature essential for the biological activity at both CCK receptor subtypes. nih.govnih.gov

N-terminal Blocking : The addition of a tert-Butyloxycarbonyl (Boc) group at the N-terminus of related peptide fragments has been shown to increase binding affinity. nih.gov

Modifications to the amino acid sequence of the parent peptide have profound effects on receptor affinity and selectivity.

C-Terminal Substitutions : The C-terminal region is highly sensitive to modification. Substituting any of the four C-terminal amino acids generally results in a significant loss of CCK2 receptor affinity. nih.gov In particular, replacing the Aspartate (Asp) residue within this motif invariably leads to a loss of activity. nih.gov

N-Terminal Substitutions : In contrast, substitutions of the N-terminal amino acids in the CCK-8 sequence (Asp-Tyr-Met-Gly) tend to cause only a slight loss of CCK2 receptor affinity, indicating this region is less critical for binding to this specific subtype. nih.gov

Methionine Substitution : The methionine (Met) residues are susceptible to in vivo oxidation, which can result in a loss of receptor binding affinity. nih.govunibe.ch A common strategy to enhance stability is to replace Met with Norleucine (Nle), an isosteric, non-oxidizable analog. nih.gov

Tyrosine Sulfation : As previously noted, the absence of sulfation on the tyrosine residue is the primary determinant of the compound's low affinity for CCK1 receptors and its resulting selectivity for CCK2 receptors. atsbio.com

Summary of Structure-Activity Relationships for CCK-8 Analogs
ModificationEffect on Receptor Affinity/ActivityReference
Absence of Tyrosine SulfationGreatly reduces CCK1 affinity; maintains moderate CCK2 affinity. atsbio.com
Substitution within C-terminal Trp-Met-Asp-Phe-NH2Generally leads to low CCK2 receptor affinity. nih.gov
Replacement of Asp in C-terminal tetrapeptideConsistently results in loss of biological activity. nih.gov
Replacement of Met with NlePrevents oxidation and potential loss of affinity. nih.gov
N-terminal Boc group on peptide fragmentsCan increase binding affinity and biological activity. nih.gov

Table of Mentioned Compounds

Abbreviation / Trivial NameFull Chemical Name / Sequence
This compoundtert-Butyloxycarbonyl-L-aspartyl-L-tyrosyl-L-methionyl-L-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide
CCK-8 (sulfated)L-aspartyl-L-tyrosyl(sulfate)-L-methionyl-L-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide
CCK-8 (non-sulfated)L-aspartyl-L-tyrosyl-L-methionyl-L-glycyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide
Trp-Met-Asp-Phe-NH2L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide
Boc-Trp-Met-Asp-NH2tert-Butyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-amide
Boc-Trp-Orn(Boc)-Asp-Phe-NH2tert-Butyloxycarbonyl-L-tryptophyl-L-ornithyl(tert-Butyloxycarbonyl)-L-aspartyl-L-phenylalaninamide
Boc-Trp-Orn(Z)-Asp-NH2tert-Butyloxycarbonyl-L-tryptophyl-L-ornithyl(Benzyloxycarbonyl)-L-aspartyl-amide
DOTA-MGS5DOTA-D-Glu-Ala-Tyr-Gly-Trp-(N-Me)Nle-Asp-1-Nal-NH2
Minigastrin (MG)H-Leu-(Glu)5-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
Pentagastrin (PG)BOC-βAla-Trp-Met-Asp-Phe-NH2

Impact of Tyrosine Sulfation on Receptor Binding Characteristics

The subject compound, this compound, is the non-sulfated (desulfated) analogue of Boc-CCK-8. The sulfation of the tyrosine residue is a critical determinant of binding affinity and selectivity, particularly for the CCK1 receptor (formerly known as CCKA).

Research has consistently demonstrated that sulfation of the tyrosine residue in CCK-8 is crucial for high-affinity binding to the CCK1 receptor. The presence of the sulfate (B86663) group is a key recognition element for this receptor subtype. Consequently, the desulfated form of CCK-8, and by extension, the N-terminally protected Boc-analogue, exhibits a significantly reduced affinity for the CCK1 receptor. In contrast, the CCK2 receptor (formerly CCKB) shows a greater tolerance for both sulfated and non-sulfated forms of CCK and gastrin, as the minimal requirement for CCK2 receptor activation is the C-terminal tetrapeptide amide, which is shared by both hormones. Therefore, while this compound is expected to have a lower affinity for CCK1 receptors, its interaction with CCK2 receptors is likely to be more comparable to its sulfated counterpart.

CompoundReceptor SubtypeImpact of Desulfation on Binding Affinity
CCK-8 AnaloguesCCK1Significant reduction in affinity
CCK-8 AnaloguesCCK2Less pronounced effect on affinity

Role of N-terminal Modifications in Receptor Recognition

The N-terminus of this compound is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis. In the context of CCK analogues, N-terminal modifications can influence the peptide's stability, and in some cases, its receptor binding profile.

Effect of Stereochemistry on Ligand-Receptor Interactions

The stereochemistry of the amino acid residues within a peptide ligand plays a pivotal role in defining its three-dimensional structure and, consequently, its interaction with the receptor binding pocket. While specific stereochemical studies on this compound are not extensively documented, research on related CCK analogues provides valuable insights.

The introduction of D-amino acids (the stereoisomers of the naturally occurring L-amino acids) can significantly alter the pharmacological properties of CCK peptides. For instance, in a series of nonpeptide CCK-2R agonists, the S-enantiomers displayed significantly higher efficacy compared to their corresponding R-stereoisomers, which had little to no activity nih.gov. This highlights the stereoselective nature of the CCK receptor binding pocket. The specific conformation adopted by the peptide backbone, which is dictated by the stereochemistry of each amino acid, is critical for optimal interaction with the receptor. Any alteration in the stereochemistry of the amino acid residues in this compound would be expected to have a profound impact on its receptor binding affinity and efficacy.

Importance of Charged and Aromatic Residues in Receptor Complex Stabilization

The amino acid sequence of this compound contains several charged (aspartic acid) and aromatic (tyrosine, tryptophan, and phenylalanine) residues that are crucial for stabilizing the ligand-receptor complex.

Receptor Activation and Signal Transduction Pathways

Upon binding to CCK receptors, this compound can either activate the receptor, behaving as an agonist, or block the action of the endogenous ligand, acting as an antagonist. This interaction initiates a cascade of intracellular signaling events.

Agonistic vs. Antagonistic Ligand Behavior

Based on the structure of its C-terminal pharmacophore, which is identical to that of the endogenous agonist CCK-8, this compound is expected to behave as a CCK receptor agonist. Studies on related N-terminally protected CCK tetrapeptides have shown them to be potent CCK-B agonists nih.gov.

However, it is noteworthy that modifications to both the N- and C-termini of CCK analogues can modulate their pharmacological profile, sometimes leading to partial agonism or even antagonism nih.gov. For instance, bismethylation of the terminal CONH2 group of a Boc-protected CCK tetrapeptide converted it from a potent agonist to a peptidase-resistant antagonist nih.gov. While this compound is presumed to be an agonist, its precise efficacy and potential for partial agonism would require detailed functional assays.

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Cholecystokinin receptors are members of the G protein-coupled receptor (GPCR) superfamily. The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.

CCK receptors exhibit coupling promiscuity, meaning they can interact with multiple types of G proteins, including Gq, Gs, and Gi nih.govbiorxiv.orgcam.ac.ukresearchgate.net. The predominant signaling pathway for CCK receptors is through the Gq family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, CCK receptor activation can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade nih.govcellsignal.comelabscience.comwikipedia.orgrndsystems.com. The activation of the MAPK/ERK pathway is involved in regulating cellular processes such as growth and differentiation. The specific G protein coupling and downstream signaling can be influenced by the receptor subtype, the specific ligand, and the cellular context.

Signaling PathwayKey MediatorsCellular Response
Gq/PLC PathwayGαq, Phospholipase C, IP3, DAG, Ca2+, PKCEnzyme secretion, smooth muscle contraction
MAPK/ERK PathwayRas, Raf, MEK, ERKGene expression, cell proliferation, differentiation

Analysis of Intracellular Second Messenger Modulation (e.g., Calcium Modulation)

The peptide this compound is a protected derivative of the endogenous peptide Cholecystokinin-8 (CCK-8). The core amino acid sequence, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2, is identical to that of CCK-8, a well-characterized neuropeptide and gastrointestinal hormone. The Boc (tert-Butoxycarbonyl) group is a protecting group commonly used in peptide synthesis. Therefore, the pharmacological activity and intracellular signaling mechanisms of this compound are expected to be consistent with those of CCK-8. In vitro studies have extensively characterized the role of CCK-8 in modulating intracellular second messengers, with a primary focus on intracellular calcium ([Ca2+]i) mobilization.

Activation of cholecystokinin receptors, primarily the CCK1 receptor (also known as CCKA), by CCK-8 initiates a signaling cascade that leads to a rapid and significant increase in cytosolic free calcium. This calcium signal is a critical component of the cellular response to CCK-8 in various tissues, including pancreatic acinar cells, gallbladder smooth muscle, and neurons.

The primary mechanism for the CCK-8-induced increase in intracellular calcium involves the activation of the Gq/11 G-protein coupled receptor pathway. Upon binding of CCK-8 to the CCK1 receptor, the associated Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of the IP3 receptor channels, leading to the release of stored calcium into the cytosol and a rapid increase in [Ca2+]i.

The characteristics of the CCK-8-induced calcium signal can vary depending on the concentration of the peptide and the cell type. At physiological (picomolar) concentrations, CCK-8 typically induces regular, repetitive transient increases in [Ca2+]i, known as calcium oscillations. These oscillations are thought to encode the signal for specific downstream cellular responses, such as enzyme secretion from pancreatic acinar cells. In contrast, supraphysiological (nanomolar) concentrations of CCK-8 often lead to a large, sustained elevation of intracellular calcium, which can be associated with pathological cellular events.

The modulation of intracellular calcium by CCK-8 is a tightly regulated process. The signal is terminated by the re-uptake of calcium into the ER by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps and by the extrusion of calcium across the plasma membrane by the plasma membrane Ca2+-ATPase (PMCA).

The following table summarizes key findings from in vitro studies on the modulation of intracellular calcium by CCK-8, the active form of this compound.

Cell TypeCCK-8 ConcentrationObserved Effect on Intracellular Calcium ([Ca2+]i)Key Findings and Mechanistic InsightsReference
Murine Pancreatic Acinar Cells1-10 pMTransient, oscillatory increases in [Ca2+]c with apical to basolateral progression.Physiological concentrations induce localized calcium signals associated with mitochondrial NAD(P)H rise and zymogen exocytosis. nih.gov
Murine Pancreatic Acinar Cells5 nMA single large increase in [Ca2+]c that declined to a sustained plateau above baseline.Supraphysiological concentrations lead to global and sustained calcium elevation dependent on external Ca2+ entry, associated with features of acute pancreatitis. nih.gov
Murine Gastric Antral Interstitial Cells of Cajal (ICC)≥ 80 nMConcentration-dependent increase in [Ca2+]i.100 nM CCK-8S significantly increased the mean [Ca2+]i by 59.30% ± 4.85%. This effect was inhibited by the CCK1R antagonist lorglumide. nih.gov
Rat Pancreatic Islet Cells100 nMRapid increase to a short-lived peak, followed by a fall below baseline within 1.5 minutes.The effect was inhibited by the CCKA receptor antagonist L-364,718, suggesting calcium liberation from intracellular stores via CCKA receptors. nih.gov
CHO cells over-expressing rat CCK1 receptor1 nMActivation of the CCK1 receptor leading to an intracellular calcium increase.Used as a quantitative heterologous assay to screen for CCK1 receptor agonists and antagonists. researchgate.net
MIN6 cells and mouse pancreatic islets100 pMStimulated insulin secretion, which was blocked by the CCK1 receptor antagonist lorglumide.CCK-8s activated CCK1 receptors and induced accumulation of both IP3 and cAMP. nih.gov

Cellular and Biochemical Studies

Peptide Metabolism and Enzymatic Degradation

The in vivo efficacy of peptide-based compounds is heavily influenced by their susceptibility to enzymatic degradation. Understanding the metabolic pathways of desulfated CCK-8 is crucial for its development and application in research.

Research has identified several peptidases responsible for the degradation of the desulfated form of CCK-8. Studies utilizing rat kidney membranes have successfully resolved the CCK-8 degrading enzymes. Among these, two phosphoramidon-sensitive endopeptidases, identified as neutral endopeptidase-24.11 (NEP, also known as neprilysin), and a bestatin-sensitive aminopeptidase (B13392206) have been detected. nih.gov The inhibition of desulfated CCK-8 degradation by bestatin (B1682670) and puromycin (B1679871) further implicates aminopeptidases as major contributors to its breakdown in plasma. nih.gov

The enzymatic breakdown of desulfated CCK-8 by endopeptidase-24.11 results in the cleavage of specific peptide bonds. The primary sites of hydrolysis have been identified as the Gly⁴-Trp⁵, Trp⁵-Met⁶, and Asp⁷-Phe⁸ bonds. nih.gov This enzymatic action leads to the generation of smaller peptide fragments, effectively inactivating the parent molecule. The hydrolysis at these sites indicates a specific pattern of degradation mediated by this endopeptidase.

The stability of desulfated CCK-8 has been assessed in various biological media, revealing a relatively short half-life. In vitro studies using human and rat plasma have provided quantitative data on its degradation rate.

Biological MatrixHalf-life of Desulfated CCK-8
Human Plasma18 minutes (fast-degrading component)
Rat Plasma5 minutes (fast-degrading component)

Data sourced from Deschodt-Lanckman et al. (1984) nih.gov

These studies indicate that the peptide is more rapidly degraded in rat plasma compared to human plasma. The degradation kinetics suggest a multi-component breakdown process, with a faster initial degradation phase. nih.gov The susceptibility to aminopeptidases is a key factor in its limited stability in plasma. nih.gov

Cellular Uptake and Internalization Mechanisms

The interaction of desulfated CCK-8 with cells is a critical aspect of its biological function, governing its mechanism of action at the cellular level.

While the primary biological activity of CCK is mediated by the sulfated form of CCK-8 acting on CCK-A and CCK-B receptors, the desulfated form also interacts with these receptors, albeit with different affinities. The internalization of CCK receptor ligands is a recognized phenomenon, typically occurring through clathrin-coated pits in a process of receptor-mediated endocytosis. This process is a common pathway for G protein-coupled receptors like the CCK receptors.

Studies on CCK receptor-expressing cell lines, such as those derived from pancreatic acini or certain cancer cell lines, have been instrumental in elucidating these mechanisms. Following binding to the receptor, the ligand-receptor complex is internalized into the cell. This internalization serves to attenuate the signal and is a key step in receptor trafficking and resensitization.

Quantitative studies on the cellular uptake of desulfated CCK-8 are limited. However, investigations into the binding and degradation of radiolabeled nonsulfated CCK-8 (nsCCK8) by isolated rat liver cells have provided some insights. In these studies, approximately 16.2% of ¹²⁵I-nsCCK8 was found to bind to the cell fraction after incubation. This binding appeared to be non-competitive, suggesting it may not be solely receptor-mediated in this specific cell type. The degradation of the peptide was observed primarily in the nonparenchymal cell fraction of the liver.

Further research is required to quantify the specific receptor-mediated uptake and subsequent externalization rates of desulfated CCK-8 in various cell lines expressing CCK receptors to fully understand its cellular pharmacokinetics.

Influence on Gene Expression and Transcriptional Regulation

Scientific inquiry into the transcriptional control of the cholecystokinin (B1591339) gene has identified several key transcription factors and regulatory elements. However, studies specifically investigating the role of Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 in this process are absent.

Regulation of Cholecystokinin Gene Promoter Activity

There is no available scientific evidence to suggest that this compound directly modulates the activity of the cholecystokinin gene promoter. Research on CCK gene regulation has pinpointed other factors responsible for its transcription.

Applications As a Research Probe and Investigative Tool

Development of Receptor-Specific Probes

The specific amino acid sequence of Boc-asp-tyr-met-gly-trp-met-asp-phe-NH2 allows it to interact with cholecystokinin (B1591339) receptors, which are crucial in regulating various physiological functions. This interaction forms the basis for its use in developing receptor-specific probes.

The development of selective agonists and antagonists targeting cholecystokinin (CCK) receptors is a key area of research where derivatives of the CCK-8 peptide backbone are instrumental. The core principle involves systematic modifications of the peptide structure to either enhance or inhibit receptor activation, thereby creating tools to probe receptor function.

An alanine (B10760859) scan of the related tetrapeptide, BOC-tetragastrin, has provided insights into the functional role of each amino acid residue, guiding the rational design of antagonists. researchgate.net The design strategy often involves altering the peptide's conformation or modifying key residues to switch its function from an agonist to an antagonist. For instance, the introduction of D-N-methyl-Asp and N-methyl-Phe in place of the standard Asp and Phe residues in CCK-8, along with other modifications, led to the creation of NN9056, a highly selective full agonist for the CCK-A receptor. biorxiv.org

Conversely, antagonist properties can be engineered by specific substitutions. In one study, replacing the lysine (B10760008) residue in the CCK-A selective agonist Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 with L-4-aminophenylalanine or D/L-3-aminophenylalanine resulted in moderately potent antagonists of CCK-8 with exceptional selectivity for the CCK-A receptor. nih.gov Another approach demonstrated that while the N-terminal tripeptide of larger CCK analogues was not critical for antagonist activity, the nature of protecting groups was. Replacing a benzyloxycarbonyl (Z) group with a tert-butyloxycarbonyl (Boc) group slightly reduced the affinity of certain analogues for both pancreatic and brain CCK receptors, highlighting the subtle chemical modifications that can fine-tune a compound's receptor interaction profile. nih.gov The short tripeptide derivative Boc-Trp-Orn(Z)-Asp-NH2 was found to be an effective antagonist, demonstrating that even truncated versions can be powerful research tools. nih.gov

Table 1: Examples of CCK Receptor Ligand Modifications

Original Peptide/AgonistModificationResulting ActivityTarget Receptor
CCK-8Introduction of D-N-methyl-Asp and N-methyl-PheSelective Agonist (NN9056)CCK-A
Boc-Trp-Lys(Tac)-Asp-MePhe-NH2Replacement of Lys with L-4-aminophenylalaninePotent AntagonistCCK-A
[Nle28,Orn(Z)31]CCK27-33Replacement of Z group with Boc groupDecreased Antagonist PotencyPancreatic & Brain CCK Receptors

Derivatives of this compound are vital for unraveling the complex roles of the cholecystokinin system. By providing selective agonists and antagonists, these compounds allow researchers to activate or block specific CCK receptor subtypes (CCK-A and CCK-B) and observe the physiological consequences.

For example, these peptide-based tools have been used to study pancreatic function. Researchers have tested the potency of various synthetic CCK analogues in stimulating amylase release from guinea pig pancreatic acini. nih.gov In these experiments, antagonist derivatives competitively inhibited the stimulation induced by CCK-8, directly demonstrating their ability to block the physiological action of CCK at the receptor level in pancreatic tissue. nih.gov Similarly, the ability of these compounds to inhibit the binding of radiolabeled CCK to membranes isolated from the pancreas and brain is a standard method to quantify their receptor affinity and selectivity, providing crucial data on the distribution and function of CCK receptors in different tissues. nih.gov

Scaffold for Radiopharmaceutical Development

The peptide backbone of this compound and its analogues is an excellent scaffold for developing radiopharmaceuticals. These agents are designed for preclinical molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), which allow for the non-invasive visualization and quantification of biological processes in living subjects.

The process of creating a radiolabeled peptide probe involves two main components: the peptide that targets a specific biological molecule (like a receptor on a tumor cell) and a chelator or prosthetic group that can securely hold a radioactive isotope. The synthesis often employs Solid-Phase Peptide Synthesis (SPPS) to build the desired amino acid sequence. mdpi.com

A common strategy involves attaching a chelating agent, such as mercaptoacetyl–triglutamate or DTPA, to the N-terminus of the peptide. nih.govresearchgate.net This chelator can then be used to label the peptide with a metallic radionuclide, such as technetium-99m (⁹⁹ᵐTc) or indium-111 (B102479) (¹¹¹In). nih.govresearchgate.net For radiohalogens like iodine-123 (¹²³I), a different approach is used, where a prosthetic group, such as a tributylstannyl-containing benzoic acid, is incorporated into the peptide structure. mdpi.com The radionuclide is then introduced in the final step of the synthesis via an electrophilic radioiodination reaction, which minimizes the handling time of the radioactive material. mdpi.com

Before a radiolabeled probe can be used in living models, its binding characteristics must be thoroughly evaluated in vitro. This involves using cell lines that either naturally express or are engineered to express the target receptor.

For instance, studies on novel radioligands targeting the Prostate-Specific Membrane Antigen (PSMA) have demonstrated high and specific uptake in PSMA-positive cells. One such study using [¹⁷⁷Lu]Lu-PSMA-TB-01 found that 69 ± 3% of the total added activity was taken up by PSMA-positive PC-3 PIP cells after 4 hours, while uptake in PSMA-negative PC-3 flu cells was less than 1%. mdpi.com The binding affinity (KD) for this ligand was determined to be in the nanomolar range (23 ± 1 nM). mdpi.com Another study with a ⁹⁹ᵐTc-labeled PSMA probe reported a very high affinity of 33 ± 15 pM for PSMA-expressing cells. nih.gov

Biodistribution studies in tumor-bearing mice provide ex vivo confirmation of these findings. In these experiments, the radioligand is administered to the animal, and after a set period, tissues are harvested to measure the amount of accumulated radioactivity. High tumor uptake combined with low accumulation in non-target organs is the desired outcome. For example, [¹⁷⁷Lu]Lu-PSMA-TB-01 showed a remarkable tumor uptake of 69 ± 13% of the injected activity per gram of tissue (%IA/g) at 4 hours post-injection. mdpi.com Similarly, a ⁹⁹ᵐTc-labeled probe achieved a tumor uptake of 38 ± 6 %IA/g in PSMA-positive tumors. nih.gov

Table 2: In Vitro and In Vivo Uptake of Example Radioligands

RadioligandCell LineIn Vitro Uptake (at 4h)Binding Affinity (KD)In Vivo Tumor Uptake (%IA/g)Time Point (In Vivo)
[¹⁷⁷Lu]Lu-PSMA-TB-01PC-3 PIP (PSMA+)69 ± 3%23 ± 1 nM69 ± 13%4 h
[⁹⁹ᵐTc]Tc-BQ0413PC-3 pip (PSMA+)-33 ± 15 pM38 ± 6%3 h

For a radiopharmaceutical to be a reliable research tool, its production must be efficient, and the final product must be stable. The optimization of radiolabeling conditions aims to maximize the radiochemical yield—the percentage of the radionuclide that is successfully attached to the peptide.

Studies have shown that high radiochemical yields are achievable. For example, the labeling of BQ0413 with technetium-99m resulted in a yield of 98.5 ± 0.5%. nih.gov The labeling of a PSMA inhibitor with iodine-123 was optimized to achieve a radiochemical yield of 74.9 ± 1.0%, with a final radiochemical purity greater than 99.5%. mdpi.com

Stability is equally critical. The radiolabeled peptide must remain intact in biological environments to ensure it reaches its target. Stability is often tested by incubating the radioligand in various solutions, such as phosphate-buffered saline (PBS), a cysteine solution (to challenge the label), and human plasma at body temperature. nih.gov A stable probe will show no significant release of the radionuclide over several hours under these conditions. nih.gov Researchers also monitor for radiolysis, the decomposition of the compound due to the energy released by the radionuclide, which can generate impurities over time. mdpi.com

Structure-Based Drug Design Initiatives

The rational design of new drugs often begins with a deep understanding of the natural ligand and its receptor. Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂ and its parent compound, CCK-8, have been central to structure-based drug design initiatives targeting the cholecystokinin receptors, CCK1R and CCK2R, which are members of the G-protein coupled receptor (GPCR) family.

The transition from a peptide-based ligand to a small, non-peptidal drug molecule is a primary goal in medicinal chemistry, as it often leads to compounds with improved oral bioavailability and metabolic stability. The amino acid sequence of CCK-8, represented by Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂, provides the essential pharmacophore—the precise three-dimensional arrangement of functional groups required for receptor binding and activation.

Researchers utilize this peptide as a structural template to design "peptidomimetics" or "peptoids," which are molecules that mimic the biological activity of the peptide but are built from non-peptidal scaffolds. pnnl.gov The key has been to identify the most critical amino acid side chains and replicate their spatial orientation. nih.gov Studies have established that the C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH₂, is the minimum fragment required for receptor binding. nih.gov The indole (B1671886) ring of Tryptophan, the carboxylic acid of Aspartic acid, and the aromatic ring of Phenylalanine are particularly crucial for interaction with the CCK receptors. nih.gov

By modeling the likely "bioactive conformation" of CCK-8 analogs at the receptor, scientists have successfully designed and synthesized non-peptidal antagonists, such as those based on benzodiazepine (B76468) and other heterocyclic scaffolds. nih.gov These initiatives demonstrate how the structural information derived from peptides like Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂ directly informs the creation of entirely new chemical entities.

Table 1: Key Residues of the CCK-8 Pharmacophore for Peptidomimetic Design

ResiduePosition (from C-terminus)Key Functional GroupRole in Pharmacophore Model
Phenylalanine 1Phenyl RingCritical hydrophobic interaction with the receptor binding pocket. The C-terminal amide is vital for agonist activity.
Aspartic Acid 2Carboxylic AcidForms a key electrostatic or hydrogen bond interaction within the receptor; essential for high-affinity binding. nih.gov
Tryptophan 4Indole RingProvides a crucial hydrophobic and potential hydrogen-bonding interaction; its orientation can determine receptor selectivity. nih.gov
Methionine 3 & 6Thioether Side ChainContributes to the overall conformation and hydrophobic interactions. Often substituted to prevent oxidation.

Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂ is an integral component of rational drug design pipelines aimed at developing new ligands for peptide-binding GPCRs. Such pipelines are iterative, involving cycles of molecular design, chemical synthesis, and biological testing to gradually refine compounds toward a desired therapeutic profile.

The process begins with establishing a detailed Structure-Activity Relationship (SAR). By synthesizing and testing a series of analogs, researchers can determine how specific modifications affect receptor binding and functional activity. For example, substituting the methionine residues with norleucine (Nle) to create analogs like Boc[diNle]CCK7 prevents oxidation while maintaining high potency, demonstrating that the thioether group is not essential for activity. nih.gov This type of data is critical for building and validating computational models of the ligand-receptor complex. nih.gov

These validated models are then used to predictively design the next generation of molecules, which could be further refined peptides or non-peptidal mimics as described previously. nih.govnih.gov The synthesized compounds are then tested, and the new SAR data is fed back into the models, creating a continuous loop of improvement. This systematic approach, which relies on investigative tools like Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂, has been instrumental in developing highly selective and potent agonists and antagonists for the CCK receptor family. nih.gov

Table 2: Example Structure-Activity Relationship (SAR) Data for CCK-8 Analogs

Analog / ModificationTarget Receptor(s)FindingReference
Boc[Nle28, Nle31]CCK27-33 (Methionine replaced by Norleucine)CCK PeripheralThe analog is equipotent to CCK-8 in stimulating amylase release and gallbladder contraction. This indicates the thioether of methionine is not essential for activity and substitution can improve stability against oxidation. nih.gov
Sulfation of Tyrosine CCK1R / CCK2RSulfation of the Tyrosine residue dramatically increases affinity for the CCK1R (peripheral type) while having a lesser effect on affinity for the CCK2R (central/gastrin type). The subject compound, being desulfated, is a tool to probe CCK2R-preferring interactions. revvity.com
Manipulation of Trp and Phe analogs CCK1RModifying the hydrophobic residues at positions 30 (Trp) and 33 (Phe) can convert an agonist into an antagonist, highlighting the delicate structural balance that determines functional activity at the receptor. nih.gov

Investigations into Peptide-Ion Interactions (e.g., Calcium Binding Properties)

The interaction between Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂ and ions is multifaceted. It is crucial to distinguish between the peptide's indirect role in modulating cellular ion concentrations and its capacity for direct physical interaction with ions.

The primary and most well-understood role of calcium in the context of CCK action is as an intracellular second messenger. The binding of CCK peptides to their receptors on the cell surface initiates a G-protein signaling cascade that results in the release of calcium ions (Ca²⁺) from intracellular stores, leading to a sharp rise in cytosolic Ca²⁺ concentration. youtube.comnih.gov This calcium signal is the direct trigger for the cellular response, such as enzyme secretion from pancreatic cells or gallbladder contraction. youtube.com Studies using calcium chelators like EGTA have confirmed that this extracellular-to-intracellular signaling pathway is calcium-dependent. nih.gov

Beyond this signaling role, the peptide itself can be engineered for direct interaction with metal ions for research and diagnostic purposes. For instance, the CCK-8 peptide has been modified at its N-terminus with a chelating group to bind the metallic radionuclide Technetium-99m (⁹⁹ᵐTc). nih.govcore.ac.uk The resulting radiolabeled peptide retains its ability to bind to CCK2 receptors, allowing for non-invasive imaging of receptor-expressing tumors. nih.gov This demonstrates a direct, stable peptide-ion interaction where the peptide serves as a vehicle to deliver a metal ion to a specific biological target.

Furthermore, certain amino acids within the peptide sequence, such as Tryptophan and the acidic Aspartic acid residues, have an intrinsic, albeit weaker, affinity for metal ions. This property is exploited in purification techniques like Immobilized Metal Ion Affinity Chromatography (IMAC), where peptides containing these residues can be separated from a complex mixture by binding to a resin charged with metal ions like Ni²⁺ or Cu²⁺. mdpi.com

Table 3: Summary of Peptide-Ion Interactions for Boc-asp-tyr-met-gly-trp-met-asp-phe-NH₂ and Related Analogs

Type of InteractionIon InvolvedContext of Interaction
Indirect Ca²⁺Second Messenger Signaling: Peptide binding to its GPCR triggers a pathway that increases intracellular Ca²⁺ levels, causing a physiological response. youtube.comnih.gov
Direct ⁹⁹ᵐTc³⁺Diagnostic Imaging: The peptide is chemically modified with a chelator to bind the radiometal, creating a targeted imaging agent. nih.govcore.ac.uk
Direct Ni²⁺, Cu²⁺Biochemical Purification: Intrinsic affinity of residues like Tryptophan allows the peptide to bind to metal-charged resins for purification via IMAC. mdpi.com

Q & A

Q. Table 1: Comparison of Sulfated vs. Desulfated CCK-8 Analogs

ParameterSulfated CCK-8Boc-CCK-8 (Desulfated)
Primary Receptor AffinityCCK-A (pancreas/gallbladder)CCK-B/gastrin (CNS/stomach)
Binding pH SensitivityHigh (optimal at pH 6.5–7.0)Low (stable at pH 7.0–7.4)
Common AssaysRadioligand binding, ELISAFluorescence polarization
Reference

Q. Table 2: Key Analytical Techniques for Quality Control

TechniquePurposeParameters
Reversed-phase HPLCPurity assessmentC18 column, 10–90% MeCN/H₂O
ESI-MSMolecular weight confirmationm/z 1163.34 (M+H⁺)
Circular DichroismSecondary structure analysisα-helix/β-sheet ratios
Radioligand AssayReceptor binding affinityIC₅₀, Kd values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.